molecular formula C12H20N2O3 B2802292 Cis-6-Oxo-Octahydro-Pyrrolo[3,4-C]Pyridine-2-Carboxylicacidtert-Butylester CAS No. 1251004-07-5

Cis-6-Oxo-Octahydro-Pyrrolo[3,4-C]Pyridine-2-Carboxylicacidtert-Butylester

Cat. No. B2802292
CAS RN: 1251004-07-5
M. Wt: 240.303
InChI Key: ZRLSHURDLKOJJN-DTWKUNHWSA-N
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Description

“Cis-6-Oxo-Octahydro-Pyrrolo[3,4-C]Pyridine-2-Carboxylicacidtert-Butylester” is a chemical compound with the CAS Number: 1251004-07-5 . It has a molecular formula of C12H20N2O3 and a molecular weight of 240.2988 .

Scientific Research Applications

  • Synthesis and Structural Analysis : A study by Bays et al. (1989) discusses the synthesis of compounds structurally similar to Cis-6-Oxo-Octahydro-Pyrrolo[3,4-C]Pyridine-2-Carboxylicacidtert-Butylester. The synthesis involved alkylation and subsequent cyclization processes, leading to the formation of cis- and trans-fused octahydropyrano[4,3-c]pyridines. This study is significant for understanding the synthetic pathways and structural aspects of such compounds (Bays et al., 1989).

  • Molecular Interactions and Properties : The reaction of elemental sulfur with certain octahedral complexes, as discussed by Sorsche et al. (2018), highlights the intriguing chemical properties of compounds related to Cis-6-Oxo-Octahydro-Pyrrolo[3,4-C]Pyridine. This study provides insights into metal-ligand cooperativity and sulfur atom transfer, which are relevant for understanding the reactivity and potential applications of such compounds (Sorsche et al., 2018).

  • Catalytic and Synthetic Applications : Reddy et al. (2010) explored the intramolecular aza-Prins cyclization for synthesizing heterobicycles, a process that could be relevant for compounds similar to Cis-6-Oxo-Octahydro-Pyrrolo[3,4-C]Pyridine. This research is significant for developing novel synthetic routes for complex heterocyclic compounds (Reddy et al., 2010).

  • Photochemical Behavior : A study by Obi et al. (1998) on 2-[2-(2-Pyrrolyl)ethenyl]pyridine, which forms an intramolecular hydrogen bond and undergoes isomerization upon irradiation, provides insights into the photochemical behavior of pyrrole-pyridine systems. This could be relevant for understanding the light-induced properties of Cis-6-Oxo-Octahydro-Pyrrolo[3,4-C]Pyridine derivatives (Obi et al., 1998).

  • Structural Characterization and Analysis : Zhu et al. (2009) conducted a study on rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate, an enantiomer of a structurally similar compound to Cis-6-Oxo-Octahydro-Pyrrolo[3,4-C]Pyridine. The study provides detailed structural characterization and analysis, which is essential for understanding the stereochemistry and physical properties of these types of compounds (Zhu et al., 2009).

properties

IUPAC Name

tert-butyl (3aS,7aS)-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-10(15)13-5-9(8)7-14/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLSHURDLKOJJN-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)NCC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(=O)NC[C@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Racemic cis-6-oxo-octahydro-pyrrolo[3,4-C]pyridine-2-carboxylic acid tert-butyl ester

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